1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and ethoxylation of a suitable benzene derivative. One common method involves the bromination of 4-ethoxy-3-fluoro-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of Grignard reagents.
Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and nitrating agents (e.g., nitric acid) in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents such as magnesium in dry ether can be used to form Grignard reagents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for the oxidation of the ethoxy and methyl groups.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with different electrophiles.
Nucleophilic Substitution: Formation of organometallic compounds such as Grignard reagents.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of ethoxy and methyl groups.
Scientific Research Applications
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethoxy and methyl groups can modulate the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-ethoxybenzene
- 1-Bromo-3-fluoro-2-methylbenzene
Uniqueness
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity in substitution reactions, while the ethoxy and methyl groups provide additional sites for functionalization and derivatization .
Properties
IUPAC Name |
1-bromo-4-ethoxy-3-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFDMCAKLURQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.